Cas no 215951-98-7 (Phosphine,1,1'-(1,2-phenylene)bis[1,1-bis(1,1-dimethylethyl)-)
215951-98-7 structure
Product Name:Phosphine,1,1'-(1,2-phenylene)bis[1,1-bis(1,1-dimethylethyl)-
CAS No:215951-98-7
MF:C22H40P2
MW:366.500528335571
CID:243224
PubChem ID:5195183
Update Time:2025-04-19
Phosphine,1,1'-(1,2-phenylene)bis[1,1-bis(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE
- ditert-butyl-(2-ditert-butylphosphanylphenyl)phosphane
- (t-Bu)2P-o-C6H4-P(t-Bu)2
- AC1NQF44
- AG-E-58255
- CTK4E7234
- 215951-98-7
- starbld0018450
- DTXSID00409372
- SCHEMBL1315082
- FT-0727086
- Phosphine,1,1'-(1,2-phenylene)bis[1,1-bis(1,1-dimethylethyl)-
-
- Inchi: 1S/C22H40P2/c1-19(2,3)23(20(4,5)6)17-15-13-14-16-18(17)24(21(7,8)9)22(10,11)12/h13-16H,1-12H3
- InChI Key: WWUOMCDYYCYMIK-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1P(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 366.26100
- Monoisotopic Mass: 366.26052527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 27.18000
- LogP: 7.09500
Phosphine,1,1'-(1,2-phenylene)bis[1,1-bis(1,1-dimethylethyl)- Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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